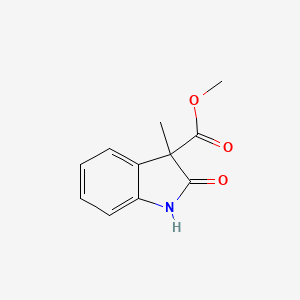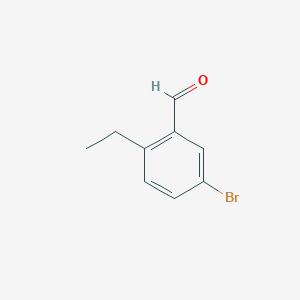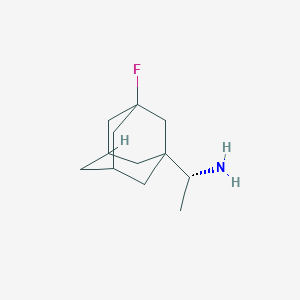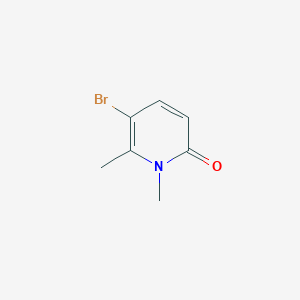![molecular formula C17H15FN4 B2537148 5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine CAS No. 338965-19-8](/img/structure/B2537148.png)
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C17H15FN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrimidine ring.
Preparation Methods
The synthesis of 5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzylamine and benzaldehyde.
Formation of Intermediate: The reaction between 2-fluorobenzylamine and benzaldehyde forms an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.
Final Product: The final product, this compound, is obtained after purification and isolation.
Chemical Reactions Analysis
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:
Flunarizine: A calcium antagonist with a similar fluorophenyl group.
Indole Derivatives: Compounds with a similar aromatic structure and biological activities.
Benzodiazepines: Compounds like flunitrazepam, which also contain a fluorophenyl group and exhibit pharmacological effects
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4/c18-14-9-5-4-8-12(14)10-13-15(19)21-17(22-16(13)20)11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCBMDWHDHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2537069.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2537070.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)
![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)
![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)


